1-(5-bromo-1H-indol-3-yl)ethanone
Overview
Description
Synthesis Analysis
Synthesis of 1-(5-bromo-1H-indol-3-yl)ethanone involves key reactions such as cyclization, bromoacetylation, and the use of Fischer’s synthesis technique. Enhanced synthesis approaches have been utilized to produce derivatives of this compound, indicating its versatility and the interest in modifying its structure for varied applications (Murugesan & Selvam, 2021).
Molecular Structure Analysis
The molecular structure of derivatives closely related to 1-(5-bromo-1H-indol-3-yl)ethanone has been extensively studied using various computational and spectroscopic techniques. Studies include vibrational frequency analysis, molecular orbital (HOMO-LUMO) analysis, and molecular electrostatic potential (MEP) analysis. These studies reveal the geometrical parameters, stability, and charge transfer within the molecule, providing insights into its reactivity and properties (Mary et al., 2015).
Scientific Research Applications
Anti-corrosion Application
- Summary : The compound was tested for its anti-corrosive potential on mild steel in an aggressive acidic environment .
- Method : The anti-corrosive potential was assessed using comprehensive methodologies like gravimetric analysis, Tafel polarization, and EIS .
- Results : The results showed a substantial decrease in corrosion rates with ascending concentrations of the compound, achieving a peak of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M .
Antimicrobial Application
- Summary : The compound’s antimicrobial prowess was tested against a spectrum of bacterial and fungal pathogens .
- Method : The antimicrobial activity was ascertained using the disc diffusion method and Gentamicin was used as a reference standard .
- Results : The compound outperformed Gentamicin in antimicrobial screenings, showing superior efficacy against all tested pathogens .
Antioxidant Application
Safety And Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCQCVYGHWTDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478293 | |
Record name | 1-(5-bromo-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromo-1H-indol-3-yl)ethanone | |
CAS RN |
19620-90-7 | |
Record name | 1-(5-bromo-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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